2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate
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Overview
Description
2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate typically involves the condensation of 2-aminophenol with a carboxylic acid derivative. One common method is the reaction of 2-aminophenol with 2-methyl-1-oxopropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methylbenzoxazole: Shares the benzoxazole core but lacks the ester functional group.
2-Phenylbenzoxazole: Contains a phenyl group instead of the 2-methyl-1-oxopropan-2-yl group.
Benzoxazole-2-carboxylate: Similar structure but with different substituents at the 2-position.
Uniqueness: 2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ester functional group and the benzoxazole ring make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2-methyl-1-oxopropan-2-yl) 2H-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-12(2,7-14)17-11(15)13-8-16-10-6-4-3-5-9(10)13/h3-7H,8H2,1-2H3 |
InChI Key |
FSGKOQJJJHKFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)OC(=O)N1COC2=CC=CC=C21 |
Origin of Product |
United States |
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